

4-Amino-3-methoxybenzaldehyde IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-methoxybenzaldehyde

Cat. No.: B1612064

[Get Quote](#)

An In-depth Technical Guide to **4-Amino-3-methoxybenzaldehyde**

Introduction

4-Amino-3-methoxybenzaldehyde, also known as vanillin amine, is an aromatic organic compound with significant applications in various scientific fields. Its structure consists of a benzene ring substituted with an aldehyde (-CHO), an amino (-NH₂), and a methoxy (-OCH₃) group.^[1] This unique arrangement of functional groups, particularly the electron-donating methoxy group and the amino group, influences its chemical reactivity and biological properties, making it a valuable intermediate and building block in organic synthesis, medicinal chemistry, and materials science.^[1]

This technical guide provides a comprehensive overview of **4-Amino-3-methoxybenzaldehyde**, including its chemical properties, detailed experimental protocols for its synthesis, and a summary of its known biological activities and applications.

Chemical and Physical Properties

The fundamental properties of **4-Amino-3-methoxybenzaldehyde** are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Source
IUPAC Name	4-amino-3-methoxybenzaldehyde	[1] [2] [3] [4]
CAS Number	90151-40-9	[1] [2] [3]
Molecular Formula	C ₈ H ₉ NO ₂	[1] [2] [3]
Molecular Weight	151.16 g/mol	[1] [2]
Boiling Point	310.7°C at 760 mmHg	[4]
Density	1.186 g/cm ³	[4]
Melting Point	98-102 °C	[5]
InChI	InChI=1S/C8H9NO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,9H2,1H3	[1] [2] [4]
InChI Key	GNSWIAYWYINAGV-UHFFFAOYSA-N	[1] [2] [4]
Canonical SMILES	COC1=C(C=CC(=C1)C=O)N	[1] [2]

Experimental Protocols: Synthesis Methodologies

Several synthetic routes for **4-Amino-3-methoxybenzaldehyde** have been documented. The choice of method often depends on the available starting materials, desired yield, and scalability.

Synthesis via Nitro Group Reduction

This is a common and fundamental approach that utilizes readily available nitrobenzaldehyde precursors.[\[1\]](#) The process involves the chemical reduction of a nitro group to an amino group.

Protocol:

- Starting Material: 4-Nitro-3-methoxybenzaldehyde.

- Reduction System: A classical metal-acid reduction system is employed.[1] A common example involves using iron powder (Fe) as the reducing agent in an acidic medium, such as acetic acid or a mixture of acetic acid, ethanol, and water.[6]
- Procedure: a. Suspend the 4-Nitro-3-methoxybenzaldehyde and iron powder in the chosen solvent system within a reaction vessel. b. Heat the mixture to a temperature between 50-60°C.[6] c. Add a catalytic amount of concentrated hydrochloric acid dropwise over a period of 15-30 minutes.[6] d. Maintain the reaction at 50-60°C for 2-3 hours with continuous stirring.[6] e. Upon completion, the reaction mixture is worked up. This typically involves filtering out the iron salts, neutralizing the acid, and extracting the product with an organic solvent. f. The final product is purified, often through recrystallization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Amino-3-methoxybenzaldehyde | 90151-40-9 [smolecule.com]
- 2. 4-Amino-3-methoxybenzaldehyde | C8H9NO2 | CID 19765052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-3-methoxybenzaldehyde 97% | CAS: 90151-40-9 | AChemBlock [achemblock.com]
- 4. bocsci.com [bocsci.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-Amino-3-methoxybenzaldehyde IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1612064#4-amino-3-methoxybenzaldehyde-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com